molecular formula C12H13ClN2O B1382685 5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride CAS No. 1881328-51-3

5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride

Cat. No. B1382685
CAS RN: 1881328-51-3
M. Wt: 236.7 g/mol
InChI Key: RZGAKGBICPLVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride, also known as AMDQ, is an organic compound that has seen a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water, alcohol, and other polar solvents. AMDQ is often used as a starting material in organic synthesis and can be used as a reagent or catalyst in various reactions. Its ability to form strong hydrogen bonds and its low-toxicity make it a useful compound in many different applications.

Scientific Research Applications

1. Potential Fungicidal Activity

  • The compound has been studied for its potential fungicidal activity. A study by Kappe and Kappe (2009) explored the synthesis of pyrrolo[3,2,1-ij]quinolin-4-ones, including derivatives that may exhibit fungicidal properties (Kappe & Kappe, 2009).

2. Antibacterial Applications

3. Pharmacological Evaluation for Asthma

4. Diuretic Properties

5. Synthesis of Spirocyclic Compounds

  • The compound is used in the synthesis of novel spirocyclic compounds, demonstrating the versatility of its chemical structure in creating diverse molecular frameworks (Baradarani, Farshi, Khodaie, Zare Fazlelahi, Rashidi, & Joule, 2018).

6. Cancer Research and Antimalarial Activity

  • A series of derivatives have been synthesized for evaluating cytotoxicity against human cancer cell lines and potential antimalarial activity (Mphahlele, Khoza, & Mabeta, 2016).

properties

IUPAC Name

10-(aminomethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-7-10-6-9-3-1-2-8-4-5-14(11(8)9)12(10)15;/h1-3,6H,4-5,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGAKGBICPLVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
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5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
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5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
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5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
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5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride
Reactant of Route 6
5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride

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